chemical properties of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
chemical properties of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
The following technical guide details the chemical properties, synthesis, and applications of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene , chemically known as Tris(4-fluorophenyl)phosphine oxide (TFPPO) .
Technical Guide for Researchers & Drug Development Professionals [1]
Executive Summary
Tris(4-fluorophenyl)phosphine oxide (TFPPO) (CAS: 18437-79-1) is a specialized organophosphorus compound characterized by high thermal stability and unique electronic properties derived from its electron-withdrawing fluorine substituents.[1] Unlike its non-fluorinated analogue, triphenylphosphine oxide (TPPO), TFPPO exhibits enhanced lipophilicity and modulated Lewis basicity at the phosphoryl oxygen.[1][2] These properties make it a critical ligand in asymmetric catalysis (specifically lanthanide-based systems), a passivating agent in perovskite optoelectronics, and a robust intermediate in pharmaceutical synthesis.[1][2]
Chemical Identity & Physical Properties[2][3][4][5][6]
Nomenclature & Structure[2]
-
Common Name: Tris(4-fluorophenyl)phosphine oxide (TFPPO)[1][3][6]
-
Synonyms: 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene; 4,4',4''-Trifluorotriphenylphosphine oxide.[1]
-
Molecular Formula:
[1]
Physical Characteristics
TFPPO typically isolates as a white crystalline solid.[1][2] The introduction of fluorine atoms at the para-position lowers the melting point relative to TPPO (mp 156–158 °C) due to changes in crystal packing forces, specifically the introduction of C–H[1]···F interactions.
| Property | Value | Notes |
| Melting Point | 119 – 121 °C | Literature value [1].[1][2][3][8] Distinct from the phosphine precursor (mp 79–83 °C).[1][2] |
| Appearance | White crystalline solid | Forms needles or prisms from ethanol/hexane.[1][2] |
| Solubility | Soluble | Chloroform, Dichloromethane, DMSO, THF.[1][2] |
| Solubility | Insoluble/Low | Water, Hexanes (cold).[1][2] |
| Dipole Moment | High | Driven by the polarized P=O bond and C-F dipoles.[1][2] |
Spectroscopic Data (Self-Validation Standards)
To verify the identity of synthesized TFPPO, researchers should confirm the following NMR signatures. The absence of a signal in the -6 ppm range (characteristic of the unoxidized phosphine) is a critical purity check.[1][2]
-
P NMR (CDCl
): 28.0 – 29.0 ppm (Singlet).[1][2] -
F NMR (CDCl
): -105 to -110 ppm (Multiplet).[1] -
H NMR (CDCl
, 400 MHz):
Synthesis & Production Protocols
Synthesis Pathways
Two primary routes exist: the oxidative conversion of the parent phosphine (Route A) and the direct Grignard synthesis (Route B).[1][2] Route A is preferred for laboratory-scale purity, while Route B is scalable for industrial batch production.[1][2]
Figure 1: Synthetic pathways for TFPPO. Route A (Blue) is oxidative; Route B (Red) is nucleophilic substitution.[1]
Detailed Protocol: Oxidative Synthesis (Route A)
This method ensures high yield and minimal purification requirements.[1][2]
-
Dissolution : Dissolve 10 mmol of Tris(4-fluorophenyl)phosphine in 50 mL of Dichloromethane (DCM).
-
Oxidation : Add 30% Hydrogen Peroxide (
) (15 mmol, 1.5 eq) dropwise at 0 °C. -
Reaction : Stir at room temperature for 1–2 hours. Monitor via TLC (SiO
, Ethyl Acetate/Hexane) or P NMR (disappearance of -6 ppm peak).[1][2] -
Work-up : Wash the organic layer with water (
mL) and brine ( mL).[1][2] Dry over anhydrous .[1][2] -
Purification : Concentrate in vacuo. Recrystallize from hot ethanol or an ethanol/hexane mixture to obtain white needles.[1][2]
Chemical Reactivity & Stability[2][14]
Electronic Effects & Lewis Basicity
The para-fluorine atoms exert a dual effect:
-
Inductive Effect (-I): Withdraws electron density from the phenyl ring and the central phosphorus atom.[1][2]
-
Resonance Effect (+R): Donates electron density back into the ring, though the inductive effect dominates at the phosphorus center.[1][2]
Result: TFPPO is a weaker Lewis base than Triphenylphosphine oxide (TPPO).[1][2] This tuned basicity is crucial in catalysis where TPPO binds too strongly to the metal center, potentially poisoning the catalyst.[1][2] TFPPO binds reversibly, facilitating catalytic turnover.[1][2]
Coordination Chemistry
TFPPO acts as an O-donor ligand.[1][2] It forms stable complexes with "hard" metal centers (e.g., Lanthanides,
-
Complexation Mode: Terminal (
-O).[1][2] -
Bond Lengths: The P=O bond length typically lengthens upon coordination (from ~1.48 Å to ~1.50 Å) as electron density is donated to the metal.[1][2]
Applications in Research & Development
Asymmetric Catalysis (The "Inanaga System")
TFPPO is a critical additive in the Lanthanum-BINOL catalyzed epoxidation of
-
Role: It acts as an achiral ligand that modifies the coordination sphere of the Lanthanum ion.[2]
-
Mechanism: TFPPO displaces solvent molecules or water, stabilizing the active monomeric La-BINOL species and preventing the formation of inactive oligomers.[1][2] This results in significantly higher enantioselectivity (>99% ee) compared to systems using TPPO [2].[1][2]
Materials Science: Perovskite LEDs
In the development of Perovskite Light-Emitting Diodes (PeLEDs), TFPPO is used as a passivating agent.[1][2]
-
Function: The phosphoryl oxygen coordinates to under-coordinated Lead (
) defects on the perovskite crystal surface.[1] -
Advantage: The fluorinated rings provide a hydrophobic shield, improving the moisture stability of the quantum dots while the P=O interaction heals surface trap states, enhancing photoluminescence quantum yield (PLQY) [1].[1][2]
Pharmaceutical Intermediates
While often a byproduct of Wittig or Mitsunobu reactions involving the parent phosphine, the oxide itself serves as a structural scaffold in fragment-based drug design.[1][2] The polar P=O group can mimic peptide bonds or serve as a hydrogen bond acceptor in kinase inhibitors (e.g., analogs of ALK inhibitors like Brigatinib, which contain phosphine oxide moieties).[1][2]
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1][2]
-
Storage: Store at room temperature in a dry, sealed container. Hygroscopic nature is minimal compared to alkyl phosphine oxides, but moisture should be avoided to maintain stoichiometric precision in catalysis.[1][2]
References
-
Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes. Nature Communications / University of Cambridge, 2025.[1][2] Link
-
Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Kino, R. et al., Organic & Biomolecular Chemistry, 2004, 2 , 1822-1824.[1][2][11] Link
-
Tris(4-fluorophenyl)phosphine oxide Product Data. Sigma-Aldrich / Merck, Accessed 2026.[1][2] Link
-
Synthesis and Characterization of Branched Macromolecules. Virginia Tech University Libraries, 2005.[1][2] Link[1]
Sources
- 1. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 2. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. tris(4-fluorophenyl)Phosphine oxide (CAS No. 18437-79-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. rsc.org [rsc.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
